BenchChemオンラインストアへようこそ!

(3S)-1-(Methoxymethoxy)oct-1-en-3-ol

Chiral synthesis Enantiomeric purity Pharmaceutical intermediate

(3S)-1-(Methoxymethoxy)oct-1-en-3-ol is a chiral aliphatic alcohol with the molecular formula C10H20O3 and a molecular weight of 188.26 g/mol. It features a methoxymethoxy (MOM) protecting group at the C1 position, a hydroxyl group at the C3 position, and an oct-1-ene backbone with defined (3S) absolute stereochemistry.

Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
CAS No. 213010-51-6
Cat. No. B15413605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-1-(Methoxymethoxy)oct-1-en-3-ol
CAS213010-51-6
Molecular FormulaC10H20O3
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCCCCCC(C=COCOC)O
InChIInChI=1S/C10H20O3/c1-3-4-5-6-10(11)7-8-13-9-12-2/h7-8,10-11H,3-6,9H2,1-2H3/t10-/m0/s1
InChIKeyDYBVGSPNTMIIAF-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (3S)-1-(Methoxymethoxy)oct-1-en-3-ol (CAS 213010-51-6): A Chiral Intermediate for Pharmaceutical Synthesis


(3S)-1-(Methoxymethoxy)oct-1-en-3-ol is a chiral aliphatic alcohol with the molecular formula C10H20O3 and a molecular weight of 188.26 g/mol . It features a methoxymethoxy (MOM) protecting group at the C1 position, a hydroxyl group at the C3 position, and an oct-1-ene backbone with defined (3S) absolute stereochemistry [1]. This compound serves as a valuable chiral intermediate in the synthesis of fesoterodine, tolterodine, their active metabolite (5-hydroxymethyl tolterodine), and related pharmaceutical agents used for the treatment of overactive bladder [2][3]. The MOM protecting group provides orthogonal protection strategy options during multi-step synthesis, while the chiral center at C3 directly influences the stereochemical outcome of downstream transformations that ultimately determine the pharmacological activity of the final drug substance.

Why You Cannot Substitute (3S)-1-(Methoxymethoxy)oct-1-en-3-ol (CAS 213010-51-6) with Generic Analogs


Generic substitution of (3S)-1-(Methoxymethoxy)oct-1-en-3-ol with structurally similar analogs fails due to three critical, non-interchangeable parameters: stereochemistry, protecting group identity, and positional isomerism. The (3S) absolute configuration is essential for producing the correct stereoisomer of downstream intermediates, as the final pharmaceutical agents fesoterodine and tolterodine require specific (R)-configuration at the benzylic carbon derived from this chiral center [1]. Using the (3R)-enantiomer (CAS 213010-52-7) would yield the incorrect stereochemical outcome incompatible with pharmacopoeial standards [2]. The methoxymethoxy (MOM) protecting group provides specific stability under acidic conditions where other protecting groups (e.g., silyl ethers or benzyl ethers) would prematurely cleave or interfere with subsequent transformations [3]. Positional isomers such as oct-1-en-3-ol derivatives with different double bond placement or hydroxyl position would alter reactivity patterns and preclude successful execution of the patented synthetic routes. Procurement of the precise (3S)-MOM-protected octenol is therefore not a matter of vendor preference but a functional requirement for maintaining synthetic route fidelity and regulatory compliance in pharmaceutical manufacturing.

Quantitative Differentiation: (3S)-1-(Methoxymethoxy)oct-1-en-3-ol (CAS 213010-51-6) vs. Comparators


Stereochemical Purity Requirements: (3S)- vs. (3R)-Enantiomer in Pharmaceutical Synthesis

The (3S)-enantiomer is the exclusively specified stereoisomer for the patented synthetic route to fesoterodine and tolterodine active pharmaceutical ingredients. The (3R)-enantiomer (CAS 213010-52-7) produces intermediates with incorrect stereochemistry that cannot be converted to the final drug substance meeting pharmacopoeial identity specifications [1]. The final active metabolite (5-hydroxymethyl tolterodine) possesses a defined (R)-configuration at the benzylic position, and this stereochemical outcome traces directly back to the (3S)-configuration of the starting chiral alcohol intermediate [2].

Chiral synthesis Enantiomeric purity Pharmaceutical intermediate Muscarinic antagonist

MOM Protecting Group Stability: (3S)-MOM-Protected vs. Unprotected Octenol Derivatives

The methoxymethoxy (MOM) protecting group at C1 provides distinct stability and orthogonal cleavage properties that differentiate this compound from unprotected octenol derivatives or those bearing alternative protecting groups. MOM ethers exhibit stability under mildly basic conditions and are cleaved under mildly acidic conditions (e.g., aqueous HCl, PPTS, or Lewis acids such as ZnBr2), enabling selective deprotection in the presence of other acid-sensitive or base-sensitive functionalities [1]. In contrast, unprotected oct-1-en-3-ol would undergo competing oxidation, elimination, or undesired nucleophilic reactions during multi-step pharmaceutical synthesis .

Protecting group strategy Orthogonal protection Multi-step synthesis Process chemistry

Enantioselective Synthesis Yields: (3S)-Configured Enol Ethers vs. Racemic Mixtures

Catalytic enantioselective ring-opening/cross-metathesis (EROCM) reactions involving enol ethers, including compounds structurally related to (3S)-1-(methoxymethoxy)oct-1-en-3-ol, demonstrate that enantiomeric purity of products is highly dependent on reaction conditions and substrate concentration [1]. Using pre-formed enantiomerically pure substrates like (3S)-1-(methoxymethoxy)oct-1-en-3-ol avoids the enantioselectivity challenges encountered when starting from racemic materials, where near-racemic products can result from suboptimal conditions [2]. The EROCM methodology using stereogenic-at-Mo complexes produces enol ether derivatives in up to 90% yield with >99:1 enantiomeric ratio (er) when starting from enantiomerically enriched substrates [3].

Enantioselective catalysis Ring-opening metathesis Enol ether chemistry Chiral resolution

Primary Application Scenarios for (3S)-1-(Methoxymethoxy)oct-1-en-3-ol (CAS 213010-51-6)


Synthesis of Fesoterodine Fumarate (Toviaz) Active Pharmaceutical Ingredient

As specified in U.S. Patent 9,309,215 and European Patent EP 2027103 A1, (3S)-1-(methoxymethoxy)oct-1-en-3-ol serves as a critical chiral intermediate in the multi-step synthesis of fesoterodine fumarate [1]. The compound undergoes reduction and subsequent functional group transformations to yield the (R)-configured benzylic alcohol core that, upon esterification with isobutyric acid, produces the final prodrug. This application is exclusively enabled by the (3S)-stereochemistry, as the (3R)-enantiomer produces stereochemically inverted intermediates incompatible with the target drug substance [2]. Industrial procurement for this application requires strict adherence to chiral purity specifications (typically ≥98% ee) and documentation suitable for regulatory submissions.

Synthesis of Tolterodine Tartrate (Detrol) and Related Muscarinic Antagonists

This chiral intermediate is employed in the preparation of tolterodine and its active metabolite 5-hydroxymethyl tolterodine (5-HMT), which function as competitive muscarinic receptor antagonists for overactive bladder treatment [3]. The synthetic route leverages the MOM-protected hydroxyl for orthogonal protection during key coupling steps, after which acidic deprotection reveals the free hydroxyl required for subsequent transformations [4]. Alternative protecting groups or stereoisomers are not functionally interchangeable in this validated manufacturing process.

Enantioselective Methodology Development and Chiral Pool Synthesis

Compounds containing the MOM-protected enol ether motif, including (3S)-1-(methoxymethoxy)oct-1-en-3-ol, serve as valuable substrates for developing and optimizing enantioselective ring-opening/cross-metathesis (EROCM) methodologies [5]. The defined (3S)-stereochemistry provides a known chiral center that can be used to investigate stereochemical outcomes, mechanistic pathways, and catalyst performance. As demonstrated in studies using stereogenic-at-Mo complexes, enantiomerically pure enol ethers enable the formation of products with >99:1 enantiomeric ratio, whereas racemic substrates yield near-racemic products under identical conditions [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S)-1-(Methoxymethoxy)oct-1-en-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.